2,2-Dimethyl-4-oxochroman-7-carbonitrile
Description
2,2-Dimethyl-4-oxochroman-7-carbonitrile is a chromene-derived compound characterized by a fused benzopyran core with a ketone group at position 4, two methyl substituents at position 2, and a nitrile group at position 5. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties . However, direct experimental data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)6-10(14)9-4-3-8(7-13)5-11(9)15-12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFBUBCMVKJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxochroman-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nitrile source in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxochroman-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted chroman derivatives
Scientific Research Applications
2,2-Dimethyl-4-oxochroman-7-carbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxochroman-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The chroman ring system may also contribute to its biological effects by stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 2,2-Dimethyl-4-oxochroman-7-carbonitrile and analogous chromene/coumarin derivatives:
Key Observations :
- Positional Effects: The placement of nitrile groups (positions 3, 7) and electron-withdrawing groups (e.g., ketone at 2-oxo or 4-oxo) significantly alters electronic properties. For example, 7-cyano-substituted compounds (e.g., the target compound and ) may exhibit enhanced π-conjugation compared to 3-cyano derivatives .
- Substituent Impact: The 2,2-dimethyl groups in the target compound likely improve steric stability compared to amino or methoxy substituents in analogs .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., amino in , hydroxy in ) exhibit higher aqueous solubility than the target compound, which lacks such substituents. The trifluoromethyl group in may reduce solubility in polar solvents.
- Melting Points : Data are unavailable for the target compound, but analogs with rigid substituents (e.g., 3,4-dimethoxyphenyl in ) show higher melting points due to crystalline packing.
Biological Activity
2,2-Dimethyl-4-oxochroman-7-carbonitrile is a synthetic organic compound that belongs to the chromene family. Its structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 213.23 g/mol. The compound features a chromene ring system with specific substitutions that enhance its biological activity:
- Dimethyl substitution at the 2-position
- Carbonitrile group at the 7-position
- Carbonyl group at the 4-position
These structural characteristics are crucial for its interaction with biological targets.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects. Preliminary data suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Antifungal Properties : Research has shown that derivatives of chromanones, including this compound, can enhance antifungal activity. The presence of specific functional groups has been linked to increased efficacy against fungal pathogens .
- Anticancer Potential : Similar compounds within the chromanone class have demonstrated antiproliferative effects in cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). This suggests that this compound may also possess anticancer properties worth exploring further .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Cellular Interaction : The compound may interact with cellular pathways that regulate apoptosis and cell cycle progression.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Enhancement
In a study examining the antifungal properties of chromanone derivatives, it was found that modifications to the carbonyl group significantly influenced activity levels. For instance, the introduction of electron-donating groups improved efficacy against common fungal pathogens by enhancing interaction with fungal cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
